molecular formula C27H33N3O3 B13846102 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- CAS No. 58837-16-4

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-

Cat. No.: B13846102
CAS No.: 58837-16-4
M. Wt: 447.6 g/mol
InChI Key: GZFOOFLYIFPAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- belongs to the hexahydrotriazine family, characterized by a saturated six-membered triazine ring substituted with three aromatic groups.

A closely related compound, Hexahydro-1,3,5-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-trione (CAS 4623-21-6, C₂₄H₂₁N₃O₆), features three 4-methoxyphenyl groups and ketone functionalities . This analog highlights the role of methoxy-substituted aromatic groups in modifying solubility and reactivity.

Properties

CAS No.

58837-16-4

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

1,3,5-tris[(4-methoxyphenyl)methyl]-1,3,5-triazinane

InChI

InChI=1S/C27H33N3O3/c1-31-25-10-4-22(5-11-25)16-28-19-29(17-23-6-12-26(32-2)13-7-23)21-30(20-28)18-24-8-14-27(33-3)15-9-24/h4-15H,16-21H2,1-3H3

InChI Key

GZFOOFLYIFPAEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN(CN(C2)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- can be prepared by the triple condensation of 4-methoxybenzylamine with formaldehyde. The reaction proceeds as follows:

$$
3 \text{(4-methoxybenzylamine)} + 3 \text{(formaldehyde)} \rightarrow \text{1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-} + 3 \text{H}_2\text{O}
$$

This reaction is typically carried out under controlled conditions to promote cyclization and avoid polymerization or side reactions.

Catalytic Conditions and Optimization

Based on analogous methods for hexahydro-1,3,5-triazine derivatives, catalytic acid systems such as aryl sulfonic acids containing sulfuric acid have been employed to improve yields and control the reaction. For example, p-toluene sulfonic acid with 0.5–7.0% sulfuric acid and controlled water content has been shown to catalyze similar triazine formations effectively.

Experimental Procedure (Adapted from Patent US3736320A)

Step Description
Reactants 4-methoxybenzylamine, formaldehyde (polymeric form such as paraformaldehyde)
Catalyst p-toluene sulfonic acid with 0.5–7.0% sulfuric acid
Solvent Typically an inert organic solvent or neat conditions
Temperature Controlled heating, often reflux or moderate temperatures (50–100°C)
Reaction Time Several hours until completion monitored by TLC or spectroscopic methods
Work-up Cooling, filtration to recover solid product, washing, and drying
Purification Recrystallization or chromatographic purification if necessary

Yield and Purity

The method yields the hexahydro-1,3,5-triazine derivative in high purity, often exceeding 65–70% isolated yield. The product is typically free of polymeric impurities and suitable for direct use or further functionalization.

Analytical Characterization

The structure and purity of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- are confirmed by:

Comparative Table of Preparation Methods for Hexahydro-1,3,5-Triazine Derivatives

Method Reactants Catalyst Conditions Yield (%) Notes
Condensation of primary amine + formaldehyde 4-methoxybenzylamine + paraformaldehyde p-Toluene sulfonic acid + H2SO4 Reflux, inert solvent or neat 65–70 High purity, scalable
Reaction of aldehydes + ammonia 4-methoxybenzaldehyde + NH3 Acid catalyst Reflux Moderate Less common for N-substituted derivatives
Reaction of polymeric formaldehyde + nitriles + anhydrides Polymeric formaldehyde + nitrile + anhydride Aryl sulfonic acid catalyst Controlled temperature, acid catalysis 60–68 Used for triacyltriazines, adaptable

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cosmetic Applications

The compound is primarily utilized in cosmetic formulations due to its beneficial properties as a UV filter and stabilizer.

  • UV Absorption : The structure of 1,3,5-triazine derivatives allows them to absorb ultraviolet radiation effectively. This property is crucial for protecting skin from harmful UV rays in sunscreen products. For instance, compounds like 2-(4-Methoxyphenyl)-4,6-bis(2-hydroxyphenyl)-1,3,5-triazine are used for their high UV absorption efficiency and stability under sunlight exposure .
  • Stabilization of Formulations : The incorporation of this triazine compound enhances the stability of cosmetic formulations by preventing degradation of active ingredients when exposed to light and heat. This stabilization is vital for maintaining the efficacy and shelf life of products such as lotions and creams .

Case Study: Sunscreen Formulation

A study demonstrated that sunscreens containing 1,3,5-triazine derivatives exhibited improved SPF values compared to formulations without these compounds. The presence of these triazines allowed for a broader spectrum of UV protection while maintaining skin compatibility.

Pharmaceutical Applications

In the pharmaceutical sector, the compound's chemical structure presents opportunities for drug development.

  • Drug Delivery Systems : The hexahydrotriazine structure can be utilized in creating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that modifying drug molecules with triazine derivatives can improve their pharmacokinetic profiles .
  • Antimicrobial Activity : Some studies have suggested that certain triazine derivatives exhibit antimicrobial properties. This characteristic is beneficial for developing new antimicrobial agents or enhancing existing formulations with additional protective measures against microbial contamination .

Case Study: Antimicrobial Testing

A formulation containing a triazine derivative was tested against common bacterial strains. Results showed a significant reduction in bacterial growth compared to control samples without the compound.

Material Science Applications

The versatility of 1,3,5-triazine extends into material science where it serves as an additive or stabilizer.

  • Polymer Stabilization : Triazines are used as stabilizers in polymer formulations, particularly in plastics that require UV resistance. By incorporating triazine compounds into polymer matrices, manufacturers can enhance the durability and longevity of products exposed to sunlight .
  • Coatings and Paints : The compound's properties make it suitable for use in coatings that require protection from UV degradation. This application is particularly relevant in outdoor settings where materials are subjected to harsh environmental conditions.

Case Study: Coating Formulation

A series of experiments demonstrated that coatings formulated with hexahydrotriazine derivatives exhibited enhanced resistance to UV degradation compared to standard formulations without these additives.

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
CosmeticsSunscreensUV protection and formulation stability
PharmaceuticalsDrug delivery systemsEnhanced solubility and bioavailability
Material SciencePolymer stabilizationIncreased durability against UV exposure
CoatingsProtective coatings for outdoor materialsImproved longevity and resistance

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

Hexahydrotriazines exhibit diverse applications based on their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Applications/Properties
1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- Tris[(4-methoxyphenyl)methyl] Not specified Likely C₂₄H₂₇N₃O₃ ~405.5 (estimated) Hypothesized use in specialty materials or stabilizers; aromatic groups enhance hydrophobicity.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine Tris(2-hydroxyethyl) 4719-04-4 C₉H₂₁N₃O₃ 219.28 Biocide in metalworking fluids; releases formaldehyde in aqueous solutions .
N,N',N"-Tris(dimethylaminopropyl)hexahydro-1,3,5-triazine Tris(dimethylaminopropyl) 15875-13-5 C₁₈H₄₂N₆ 342.58 Polyurethane foam catalyst; produced via condensation with formaldehyde .
1,3,5-Triazine-2(1H)-thione, tetrahydro-1,3,5-tris(phenylmethyl) Tris(phenylmethyl) with thione 65673-03-2 C₂₄H₂₅N₃S 387.55 Potential use in organic synthesis; sulfur atom enhances reactivity .
Hexahydro-1,3,5-tris(o-tolyl)-1,3,5-triazine trihydrochloride Tris(o-tolyl) with HCl 68083-44-3 C₂₄H₃₀Cl₃N₃ 466.87 High molecular weight; used in pharmaceutical intermediates .

Q & A

Q. Table 1: Example Synthesis Conditions

ReactantSolventBaseTemperatureYield
2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazineDMFNa₂CO₃125°C160 g

Basic: How are 1,3,5-triazine derivatives characterized structurally?

Methodological Answer:
Structural characterization relies on:

  • 1H/13C NMR : To confirm substitution patterns and hydrogen environments.
  • Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles (e.g., imamine-1,3,5-triazine derivatives) .
  • IR spectroscopy : Identifies functional groups like C=N stretches (~1600 cm⁻¹) .
    Advanced techniques like HR-MS validate molecular weights and fragmentation patterns.

Basic: What are the demonstrated antimicrobial applications of this compound?

Methodological Answer:
Hexahydro-1,3,5-triazine derivatives exhibit selective antibacterial activity against gram-positive pathogens like Streptococcus mutans. In dental adhesives, 1,3,5-triacryloylhexahydro-1,3,5-triazine reduces bacterial growth by copolymerizing with methacrylate resins. However, concentrations >2.5 wt% compromise wettability, necessitating low-dose formulations .

Q. Table 2: Antibacterial Efficacy in Dental Adhesives

Triazine ConcentrationWettabilityS. mutans Inhibition
1.0 wt%HighModerate
2.5 wt%ModerateSignificant
5.0 wt%LowCompromised

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive triazine derivatives?

Methodological Answer:
SAR studies focus on substituent effects:

  • Methoxyphenyl groups : Enhance electron-donating capacity, improving interactions with biological targets like the cystic fibrosis transmembrane conductance regulator (CFTR). For example, aminophenyl-1,3,5-triazine derivatives with para-methoxy groups show nanomolar potency in CFTR activation .
  • Hydrophobic side chains : Improve membrane permeability, as seen in anticancer imamine-triazine derivatives targeting triple-negative breast cancer cells . Computational modeling (e.g., DFT) predicts binding affinities to optimize substituent placement .

Advanced: What are the toxicological considerations for handling hexahydro-1,3,5-triazine derivatives?

Methodological Answer:

  • Germ cell mutagenicity : N,N′,N′′-Tris(β-hydroxyethyl)hexahydro-1,3,5-triazine is classified as Category 3B due to potential formaldehyde release via hydrolysis, though systemic bioavailability data are lacking .
  • Acute toxicity : Derivatives like 2,4-diamino-6-phenyl-1,3,5-triazine require PPE (gloves, goggles) to avoid skin/eye irritation .
    Recommendation : Conduct in vitro mutagenicity assays (e.g., Ames test) and monitor formaldehyde levels in hydrolysis-prone derivatives.

Advanced: How can contradictions in biological efficacy data be resolved?

Methodological Answer:
Contradictions arise from:

  • Dose-dependent effects : Antimicrobial activity vs. wettability trade-offs in dental adhesives .
  • Biological assay variability : Use standardized protocols (e.g., CLSI guidelines) for MIC determinations.
  • Metabolic stability : For anticancer triazines, evaluate metabolic degradation pathways (e.g., cytochrome P450 assays) to reconcile in vitro vs. in vivo efficacy .

Q. Table 3: Data Contradiction Analysis Framework

IssueResolution StrategyExample Evidence
Dose-dependent toxicityDose-response curve modeling
Assay variabilityCross-lab validation with reference compounds

Advanced: What strategies improve the stability of triazine-based polymers?

Methodological Answer:

  • Crosslinking : Incorporate acryloyl groups (e.g., 1,3,5-triacryloylhexahydro-1,3,5-triazine) to enhance solvent resistance .
  • Steric hindrance : Bulky substituents like tribenzyl groups reduce hydrolytic degradation .
  • Thermal analysis : Use TGA/DSC to identify decomposition thresholds (>200°C for most triazine polymers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.